Oxtriphylline Oxtriphylline Oxtriphylline is a choline salt form of theophylline. It dose-dependently decreases histamine-induced contractions of isolated guinea pig trachea and increases cAMP levels in guinea pig tracheal smooth muscle cells in vitro. Formulations containing oxtriphylline were previously used in the treatment of asthma.
Oxtriphylline is the choline salt of theophylline with an anti-asthmatic property. Oxtriphylline appears to inhibit phosphodiesterase and prostaglandin production, regulates calcium flux and intracellular calcium distribution, and antagonizes adenosine. Physiologically, this agent causes relaxation of bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates cardiac muscle, as well as induces diuresis and gastric acid secretion. It may also suppress inflammation and improve contractility of the diaphragm.
Oxtriphylline is the choline salt form of [theophylline]. Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Its main physiological reponse is to dilate the bronchioles. As such, oxytriphylline is indicated mainly for asthma, bronchospasm, and COPD (i.e. all the same indications as the other theophyllines). It is marketed under the name Choledyl SA, and several forms of oxytriphylline have been discontinued. In the US, oxtriphylline is no longer available.
Brand Name: Vulcanchem
CAS No.: 4499-40-5
VCID: VC0538409
InChI: InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
SMILES: CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
Molecular Formula: C12H21N5O3
Molecular Weight: 283.33 g/mol

Oxtriphylline

CAS No.: 4499-40-5

Cat. No.: VC0538409

Molecular Formula: C12H21N5O3

Molecular Weight: 283.33 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxtriphylline - 4499-40-5

Specification

CAS No. 4499-40-5
Molecular Formula C12H21N5O3
Molecular Weight 283.33 g/mol
IUPAC Name 1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium
Standard InChI InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1
Standard InChI Key SOELXOBIIIBLRJ-UHFFFAOYSA-M
SMILES CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
Canonical SMILES CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Oxtriphylline (C₁₂H₂₁N₅O₃) is a small molecule drug with a molecular weight of 283.33 g/mol . It exists as a white crystalline powder, sparingly soluble in alcohol and chloroform but freely soluble in aqueous solutions of alkali hydroxides . The compound dissociates into theophylline and choline upon ingestion, with theophylline serving as the primary active metabolite .

Table 1: Key Physicochemical Properties of Oxtriphylline

PropertyValueSource
Molecular FormulaC₁₂H₂₁N₅O₃
Molecular Weight283.33 g/mol
Solubility in Water7.36 g/L (20°C)
Melting Point270–274°C
pKa8.77 (at 25°C)

Synonyms for oxtriphylline include choline theophyllinate, Choledyl, and cholinophyllin . Its structural similarity to theophylline allows it to leverage the parent compound’s bronchodilatory effects while improving gastrointestinal tolerability .

Pharmacological Profile

Mechanism of Action

Oxtriphylline exerts its therapeutic effects through multiple pathways:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE, oxtriphylline increases intracellular cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation in bronchioles .

  • Adenosine Receptor Antagonism: Blockade of adenosine A₁ and A₂ receptors prevents bronchoconstriction and inflammatory mediator release .

  • Histone Deacetylase Activation: This mechanism enhances anti-inflammatory effects by modulating gene expression in immune cells .

Pharmacokinetics

A crossover study comparing oxtriphylline (Choledyl SA) and anhydrous theophylline (Theo-Dur) in 10 subjects revealed significant pharmacokinetic differences :

Table 2: Comparative Pharmacokinetics of Oxtriphylline and Theophylline

ParameterOxtriphylline (Choledyl SA)Theophylline (Theo-Dur)
Peak Plasma Concentration6.4 ± 0.7 μg/ml4.1 ± 0.5 μg/ml
Time to Peak (Tₘₐₓ)4.7 ± 1.0 hr9.6 ± 8.2 hr
Area Under Curve (AUC)102.4 ± 15.7 μg/ml·hr75.3 ± 9.1 μg/ml·hr
Absorption Rate (6 hr)88%10%

Oxtriphylline achieves faster absorption and higher bioavailability than Theo-Dur, though both exhibit significant inter-subject variability . Renal effects include osmotic diuresis without altering glomerular filtration rate, likely due to theophylline’s action on renal tubules .

Therapeutic Applications

Respiratory Disorders

Oxtriphylline is indicated for:

  • Asthma: Reduces airway hyperresponsiveness and inflammation .

  • COPD: Improves forced expiratory volume (FEV₁) and exercise tolerance .

  • Chronic Bronchitis: A double-blind study demonstrated efficacy in reducing sputum production and dyspnea when combined with glyceryl guaiacolate .

Off-Label Uses

  • Myasthenia Gravis: Oxtriphylline potentiated anticholinesterase effects in refractory patients and mitigated corticotropin-induced weakness .

Clinical Studies and Efficacy

Chronic Bronchitis Management

A 1963 trial involving oxtriphylline-glyceryl guaiacolate reported a 70% improvement in cough frequency and sputum viscosity compared to placebo, with minimal adverse effects .

Myasthenia Gravis Adjunct Therapy

In nine patients, oxtriphylline enhanced anticholinesterase efficacy and reduced corticotropin-related exacerbations, though benefits were partial in mild cases .

Interacting DrugEffect on OxtriphyllineManagement
Erythromycin↑ Plasma levels (CYP1A2 inhibition)Monitor levels
Rifampicin↓ Efficacy (CYP induction)Dose adjustment required
Cimetidine↑ Toxicity riskAvoid concomitant use
Fluoroquinolones↑ Seizure riskUse alternative antibiotic

Theophylline’s narrow therapeutic index (10–20 μg/ml) necessitates cautious dosing, particularly in hepatic impairment .

Future Perspectives

Emerging research areas include:

  • Personalized Dosing Algorithms: Leveraging pharmacogenomics to mitigate metabolic variability .

  • Combination Therapies: Synergistic effects with β₂-agonists or inhaled corticosteroids .

  • Comparative Efficacy Studies: Head-to-head trials against modern bronchodilators like LAMAs/LABAs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator